molecular formula C11H15N3O3 B13552108 5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid

5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13552108
M. Wt: 237.25 g/mol
InChI Key: GFZOMJCQKGFNTR-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their stability and bioisosteric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid can be achieved through a cycloaddition reaction. One common method involves the Huisgen 1,3-dipolar cycloaddition of azides with alkynes, which is catalyzed by copper(I) salts. This reaction is known for its regioselectivity and efficiency .

Industrial Production Methods

Industrial production of this compound typically involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Disubstituted 1,2,3-triazoles
  • 1,5-Disubstituted 1,2,3-triazoles
  • 1,2,4-Triazoles

Uniqueness

5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its cyclopropyl and tetrahydrofuran-2-yl groups contribute to its stability and reactivity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

5-cyclopropyl-1-(oxolan-2-ylmethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C11H15N3O3/c15-11(16)9-10(7-3-4-7)14(13-12-9)6-8-2-1-5-17-8/h7-8H,1-6H2,(H,15,16)

InChI Key

GFZOMJCQKGFNTR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=C(N=N2)C(=O)O)C3CC3

Origin of Product

United States

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